molecular formula C29H29NO4S B043300 Raloxifene 6-Monomethyl Ether CAS No. 178451-13-3

Raloxifene 6-Monomethyl Ether

Cat. No.: B043300
CAS No.: 178451-13-3
M. Wt: 487.6 g/mol
InChI Key: KOFDGHCTXVZHIH-UHFFFAOYSA-N
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Description

Raloxifene 6-Monomethyl Ether is a derivative of Raloxifene, a selective estrogen receptor modulator. This compound is characterized by the presence of a methoxy group at the sixth position of the benzothiophene ring. It is known for its ability to inhibit estrogen receptor alpha, making it a significant compound in the study of estrogen receptor modulation .

Biochemical Analysis

Biochemical Properties

Raloxifene 6-Monomethyl Ether plays a significant role in biochemical reactions by interacting with various biomolecules. It primarily inhibits estrogen receptor α (ERα), which is a key player in many physiological processes. The compound binds to ERα, altering its conformation and inhibiting its activity. This interaction disrupts the estrogen signaling pathway, which can influence cell proliferation and differentiation . Additionally, this compound has been shown to inhibit the growth of MCF-7 cells, a type of breast cancer cell line, with an IC50 value of 250 nM .

Cellular Effects

This compound affects various cell types and cellular processes. In breast cancer cells, it inhibits cell proliferation by blocking estrogen receptor signaling. This inhibition leads to changes in gene expression, reducing the expression of genes involved in cell cycle progression and promoting apoptosis. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways, which can affect overall cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to estrogen receptor α, preventing the receptor from interacting with its natural ligand, estrogen. This binding inhibits the receptor’s ability to activate transcription of estrogen-responsive genes. Additionally, the compound may induce conformational changes in the receptor, further inhibiting its activity. These molecular interactions result in decreased cell proliferation and increased apoptosis in estrogen receptor-positive cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of estrogen receptor signaling and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits estrogen receptor activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including liver toxicity and adverse effects on reproductive organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in its metabolism, converting the compound into various metabolites. These metabolic reactions can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments. The compound’s localization and accumulation in specific tissues can affect its activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within the nucleus, for example, allows it to interact directly with estrogen receptors and modulate gene expression. Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene 6-Monomethyl Ether typically involves the methylation of RaloxifeneThis can be achieved through various methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Raloxifene 6-Monomethyl Ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Raloxifene 6-Monomethyl Ether is unique due to its specific substitution pattern, which significantly affects its binding affinity and inhibitory activity towards estrogen receptor alpha. Compared to Raloxifene and Raloxifene 4-Monomethyl Ether, the sixth position methoxy substitution results in distinct steric and electronic effects, influencing the compound’s overall biological activity .

Properties

IUPAC Name

[2-(4-hydroxyphenyl)-6-methoxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO4S/c1-33-24-13-14-25-26(19-24)35-29(21-5-9-22(31)10-6-21)27(25)28(32)20-7-11-23(12-8-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFDGHCTXVZHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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